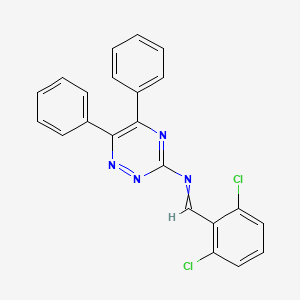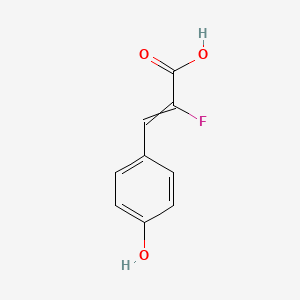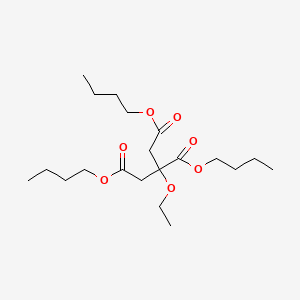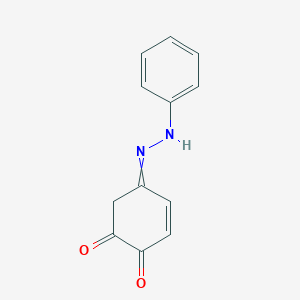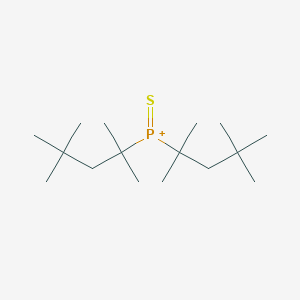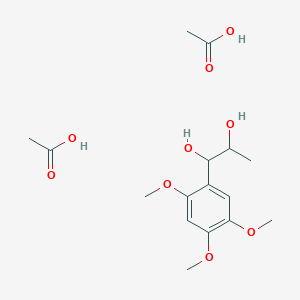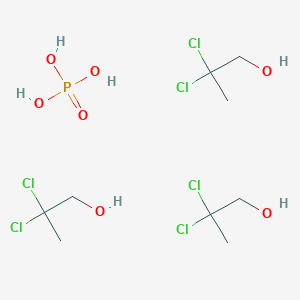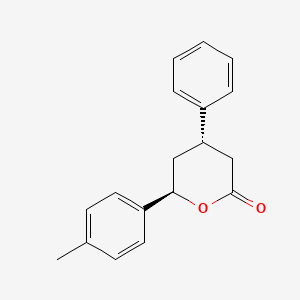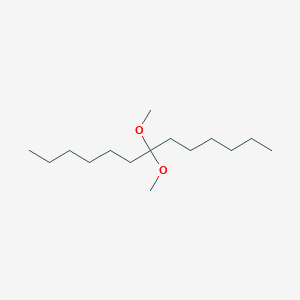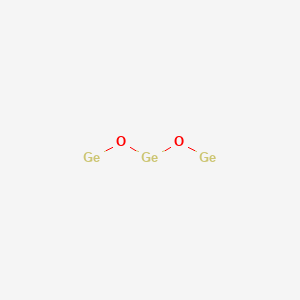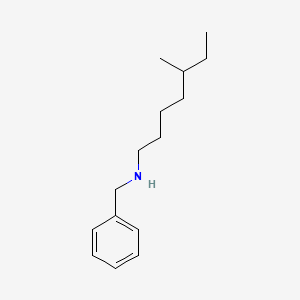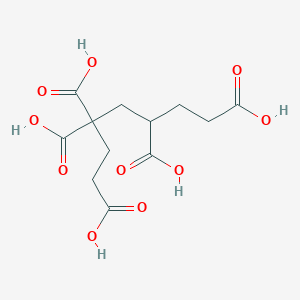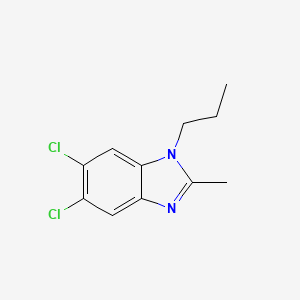![molecular formula C13H16NO4- B12552533 3-Amino-5-[(pentyloxy)carbonyl]benzoate CAS No. 143452-20-4](/img/structure/B12552533.png)
3-Amino-5-[(pentyloxy)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-[(pentyloxy)carbonyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the third position and a pentyloxycarbonyl group at the fifth position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[(pentyloxy)carbonyl]benzoate typically involves the esterification of 3-amino-5-hydroxybenzoic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[(pentyloxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the benzoate.
Reduction: Alcohol derivatives of the benzoate.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
3-Amino-5-[(pentyloxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-[(pentyloxy)carbonyl]benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-hydroxybenzoic acid: Lacks the pentyloxycarbonyl group, making it less lipophilic.
3-Amino-5-methoxybenzoate: Contains a methoxy group instead of a pentyloxycarbonyl group, affecting its reactivity and solubility.
Uniqueness
3-Amino-5-[(pentyloxy)carbonyl]benzoate is unique due to the presence of the pentyloxycarbonyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
CAS No. |
143452-20-4 |
|---|---|
Molecular Formula |
C13H16NO4- |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
3-amino-5-pentoxycarbonylbenzoate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-4-5-18-13(17)10-6-9(12(15)16)7-11(14)8-10/h6-8H,2-5,14H2,1H3,(H,15,16)/p-1 |
InChI Key |
IKAPWHZNVWXJJE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


